molecular formula C10H12ClN3O3 B8160796 2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine

2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine

Cat. No.: B8160796
M. Wt: 257.67 g/mol
InChI Key: ZZJOELFOQAPVLJ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the second position, a nitro group at the fifth position, and a tetrahydro-2H-pyran-4-yl group attached to the nitrogen atom at the fourth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine typically involves multi-step organic reactions. One common method involves the nitration of 2-chloropyridine to introduce the nitro group at the fifth position. This is followed by the substitution of the amino group at the fourth position with a tetrahydro-2H-pyran-4-yl group. The reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The tetrahydro-2H-pyran-4-yl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out in solvents like ethanol or dichloromethane under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-chloro-5-amino-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine, while substitution of the chloro group can produce various derivatives with different functional groups.

Scientific Research Applications

2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and tetrahydro-2H-pyran-4-yl groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitropyridine
  • 2-Chloro-4-nitroaniline
  • 2-Chloro-5-nitrobenzamide

Uniqueness

Compared to similar compounds, 2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine is unique due to the presence of the tetrahydro-2H-pyran-4-yl group, which can enhance its solubility and bioavailability. This structural feature also allows for more diverse chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

2-chloro-5-nitro-N-(oxan-4-yl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O3/c11-10-5-8(9(6-12-10)14(15)16)13-7-1-3-17-4-2-7/h5-7H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJOELFOQAPVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC(=NC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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